N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide
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Overview
Description
N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring attached to a dichloropyrimidine moiety and a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diaminobutane and a suitable aldehyde or ketone.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group can be introduced through a nucleophilic substitution reaction using 2,6-dichloropyrimidine as the starting material.
Attachment of the Prop-2-enamide Group: The final step involves the coupling of the pyrrolidine-dichloropyrimidine intermediate with acryloyl chloride or a similar reagent to form the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atoms on the pyrimidine ring.
Scientific Research Applications
N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide can be compared with other similar compounds, such as:
N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-ynamide: Similar structure but with a prop-2-ynamide group instead of a prop-2-enamide group.
Properties
IUPAC Name |
N-[1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N4O/c1-2-10(18)14-7-3-4-17(6-7)9-5-8(12)15-11(13)16-9/h2,5,7H,1,3-4,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIAVNSBPHXTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C2=CC(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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